molecular formula C14H10ClN3O2 B5331253 3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B5331253
M. Wt: 287.70 g/mol
InChI Key: HWQKBNAGASDFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring.

Mechanism of Action

The mechanism of action of 3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is not fully understood. However, it has been reported that this compound exhibits its biological activity through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has been shown to have various biochemical and physiological effects. For example, this compound has been reported to exhibit anti-inflammatory, antimicrobial, and anticancer activities. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has shown promising results in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine. One possible direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Another possible direction is the development of new derivatives of this compound, which may exhibit improved biological activity and reduced toxicity.

Synthesis Methods

The synthesis of 3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-3-cyanopyridine and hydrazine hydrate to form the final product. The synthesis of this compound has been reported in various scientific journals.

Scientific Research Applications

3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, this compound has shown potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-19-12-5-4-10(15)7-11(12)13-17-14(20-18-13)9-3-2-6-16-8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKBNAGASDFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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